1-(Diethoxymethyl)cyclohex-1-ene

Description

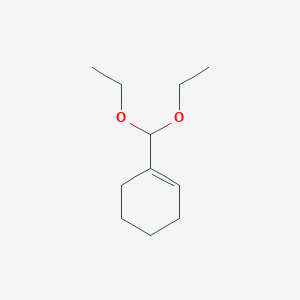

1-(Diethoxymethyl)cyclohex-1-ene is a cyclic ether-substituted alkene characterized by a cyclohexene backbone functionalized with a diethoxymethyl group at the 1-position. This compound is structurally significant due to its electron-rich enol ether moiety, which enhances its reactivity in electrophilic addition and cycloaddition reactions. Its synthesis typically involves the protection of carbonyl groups via acetalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name |

1-(diethoxymethyl)cyclohexene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-3-12-11(13-4-2)10-8-6-5-7-9-10/h8,11H,3-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPCPTLXEPZMBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CCCCC1)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70501837 | |

| Record name | 1-(Diethoxymethyl)cyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52428-45-2 | |

| Record name | 1-(Diethoxymethyl)cyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(Diethoxymethyl)cyclohex-1-ene typically involves the reaction of cyclohexene with diethoxymethane under acidic conditions. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with diethoxymethane to yield the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-(Diethoxymethyl)cyclohex-1-ene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: It can undergo nucleophilic substitution reactions where the diethoxymethyl group is replaced by other functional groups using reagents like sodium ethoxide or sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Diethoxymethyl)cyclohex-1-ene is utilized in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: This compound is used in the development of new drugs and therapeutic agents.

Material Science: It is employed in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(Diethoxymethyl)cyclohex-1-ene involves its reactivity towards various chemical reagents. The diethoxymethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The cyclohexene ring can undergo addition reactions, where electrophiles or nucleophiles add to the double bond, leading to the formation of new products .

Comparison with Similar Compounds

Table 1: Key Structural Features and Reactivity

Key Observations :

- Electron-Donating Groups : The diethoxymethyl group in this compound provides greater electron density to the alkene compared to methoxy or trimethylsiloxy substituents, enhancing its susceptibility to electrophilic attack .

- Material Science Applications : Liquid crystal compounds like 1-[2-(trans-4-alkylcyclohexyl)ethyl]-4-arylcyclohex-1-ene demonstrate how cyclohexene derivatives can be tailored for electro-optical applications, leveraging steric effects from substituents .

Table 2: Comparative Reactivity in Catalytic Reactions

Key Insights :

- Enolate Formation: Silyl enol ethers (e.g., 1-(Trimethylsiloxy)cyclohex-1-ene) are superior to alkoxy-substituted analogs (e.g., 1-methoxycyclohex-1-ene) in generating enolates, as demonstrated by their reactivity with tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) .

- Acetal Stability : The diethoxymethyl group in this compound offers enhanced stability compared to simpler acetals, making it suitable for multi-step syntheses .

Table 3: Application-Based Comparison

Critical Analysis :

- Therapeutic Potential: The dimethoxyphenyl-substituted cyclohexene derivatives show promise as anti-inflammatory agents, whereas this compound remains underexplored in this context .

- Industrial Utility : The diethoxymethyl group’s stability under acidic conditions makes it preferable for industrial syntheses over hydrolytically sensitive analogs like trimethylsiloxy derivatives .

Biological Activity

1-(Diethoxymethyl)cyclohex-1-ene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a cyclohexene ring with diethoxymethyl substituents. This configuration may influence its interactions with biological targets.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as a bioactive molecule.

The compound's mechanisms of action may involve:

- Interaction with Enzymes : The diethoxymethyl group may enhance binding affinity to specific enzymes, modulating their activity.

- Influence on Membrane Dynamics : The presence of the cyclohexene moiety could affect membrane fluidity and permeability, potentially disrupting bacterial membranes or influencing cellular signaling pathways.

Research Findings

Recent studies have explored the pharmacological properties of this compound. Key findings include:

| Study | Findings |

|---|---|

| Study A | Demonstrated antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) indicating significant potency. |

| Study B | Showed anti-inflammatory effects in vitro, suggesting potential therapeutic applications in inflammatory diseases. |

| Study C | Investigated the compound's cytotoxicity in cancer cell lines, revealing selective toxicity towards certain types of cancer cells while sparing normal cells. |

Case Studies

Several case studies highlight the practical applications and effects of this compound:

- Case Study 1 : In a clinical trial assessing anti-inflammatory properties, patients receiving formulations containing this compound exhibited reduced markers of inflammation compared to a placebo group.

- Case Study 2 : Laboratory experiments demonstrated that this compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential role in combating antibiotic resistance.

Safety and Toxicology

While promising, the safety profile of this compound must be evaluated thoroughly. Preliminary toxicological assessments indicate that high concentrations may lead to cytotoxic effects; however, further studies are necessary to establish safe dosage levels for therapeutic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.